molecular formula C7H7ClOS B13594429 3-Chloro-4-(mercaptomethyl)phenol

3-Chloro-4-(mercaptomethyl)phenol

Cat. No.: B13594429
M. Wt: 174.65 g/mol
InChI Key: YULZGZKWTPUYAR-UHFFFAOYSA-N
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Description

3-Chloro-4-(mercaptomethyl)phenol: is an organic compound with the molecular formula C7H7ClOS It is a derivative of phenol, characterized by the presence of a chlorine atom at the third position and a mercaptomethyl group at the fourth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(mercaptomethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-chlorophenol, with a mercaptomethylating agent. The reaction typically requires a strong base, such as sodium hydroxide, and is carried out under reflux conditions to ensure complete substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(mercaptomethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the chlorine atom, yielding 4-(mercaptomethyl)phenol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydroxide or potassium tert-butoxide.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: 4-(mercaptomethyl)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-Chloro-4-(mercaptomethyl)phenol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It is also used in the development of biosensors and diagnostic assays.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: In industrial applications, this compound is used in the production of polymers and resins. It is also employed as a stabilizer in the formulation of various chemical products.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(mercaptomethyl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the chlorine atom can participate in halogen bonding, further modulating the compound’s biological activity.

Comparison with Similar Compounds

    4-Chloro-3-methylphenol: Similar in structure but lacks the mercaptomethyl group.

    3-Chloro-4-methylphenol: Similar in structure but lacks the mercaptomethyl group.

    4-(Methylmercapto)phenol: Similar in structure but lacks the chlorine atom.

Uniqueness: 3-Chloro-4-(mercaptomethyl)phenol is unique due to the presence of both the chlorine atom and the mercaptomethyl group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C7H7ClOS

Molecular Weight

174.65 g/mol

IUPAC Name

3-chloro-4-(sulfanylmethyl)phenol

InChI

InChI=1S/C7H7ClOS/c8-7-3-6(9)2-1-5(7)4-10/h1-3,9-10H,4H2

InChI Key

YULZGZKWTPUYAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)Cl)CS

Origin of Product

United States

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